molecular formula C15H9N9O B11462872 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11462872
M. Wt: 331.29 g/mol
InChI Key: QPWXOOKJMKHDBT-UHFFFAOYSA-N
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Description

This compound belongs to the pyridotriazolopyrimidinone class, characterized by a fused heterocyclic core combining pyridine, triazole, and pyrimidine rings. The substitution at position 2 with a pyridin-3-yl group and position 7 with a 4H-1,2,4-triazol-4-yl group distinguishes it from related derivatives. Such structural features are critical for modulating biological activity, solubility, and binding affinity .

Properties

Molecular Formula

C15H9N9O

Molecular Weight

331.29 g/mol

IUPAC Name

4-pyridin-3-yl-11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C15H9N9O/c25-14-11-7-17-15-20-13(10-2-1-4-16-6-10)21-24(15)12(11)3-5-23(14)22-8-18-19-9-22/h1-9H

InChI Key

QPWXOOKJMKHDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N5C=NN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyridine and triazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted products .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-(Pyridin-3-yl), 7-(4H-1,2,4-triazol-4-yl) 340.34 High heteroaromatic density; potential kinase inhibition
2-Amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) 3-Chlorobenzyl, hexyl 376.88 Enhanced lipophilicity; evaluated for non-specified pharmacological activity
7-(Furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Furan-2-ylmethyl, pyridin-3-yl 335.36 Improved solubility due to furan oxygen; structural analog with unconfirmed activity
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyridopyrimidin-6(7H)-one 4-Chlorophenyl, methyl 408.80 Antimicrobial potential; chlorophenyl enhances hydrophobic interactions
7-Phenyl-2-(pyridin-3-yl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Phenyl, pyridin-3-yl 340.34 Simplified substituents; baseline for SAR studies

Structural Modifications and Pharmacological Implications

  • Substituent Effects: Pyridin-3-yl at Position 2: This group is conserved in the target compound and its analogs (e.g., Y020-4867 in ). Its planar structure facilitates π-π stacking with biological targets, a feature critical for kinase inhibition . Alkyl/Aryl Variations: Lipophilic groups like hexyl (Compound 32, ) or chlorophenyl () enhance membrane permeability but may reduce aqueous solubility.
  • Synthetic Routes :

    • The target compound’s synthesis likely follows multicomponent reactions similar to those in , where regioselectivity is controlled by reaction conditions. Ionic liquids (e.g., BMIM-PF6 in ) are employed to optimize yields in complex heterocyclic systems.

Physicochemical Properties

  • Solubility: The furan-2-ylmethyl analog () exhibits better solubility in ethanol/water systems compared to the target compound, likely due to the oxygen atom’s polarity .
  • Molecular Weight : All analogs fall within 335–410 g/mol, adhering to Lipinski’s rules for drug-likeness except for the chlorophenyl derivative (408.8 g/mol), which may face bioavailability challenges .

Biological Activity

The compound 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic structure that combines elements of pyridine and triazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties.

Chemical Structure

The molecular formula for this compound is C13H10N6C_{13}H_{10}N_6 with a molecular weight of approximately 258.26 g/mol. The structure features multiple nitrogen atoms and fused ring systems which are characteristic of many bioactive compounds.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine rings exhibit a wide range of biological activities. The specific activities of the target compound can be categorized as follows:

Antimicrobial Activity

  • Mechanism of Action : The triazole ring has been associated with inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungi.
  • Case Studies :
    • A study demonstrated that similar triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) in the low μg/mL range .
    • Another investigation highlighted antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .

Anticancer Activity

  • Mechanism of Action : The compound's potential anticancer properties may arise from its ability to inhibit key enzymes involved in cancer cell proliferation.
  • Research Findings :
    • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .
    • A specific derivative demonstrated IC50 values below 10 μM against human cancer cell lines .

Anti-inflammatory Activity

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings :
    • In vivo studies have shown that triazole-containing compounds reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .
    • A related compound was noted for its ability to alleviate symptoms in models of rheumatoid arthritis .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineEffectiveness (MIC/IC50)Reference
AntifungalCandida albicans0.5–8 μg/mL
AntibacterialStaphylococcus aureus0.125–8 μg/mL
AnticancerMCF-7 (breast cancer)IC50 < 10 μM
Anti-inflammatoryIn vivo modelsSignificant reduction

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